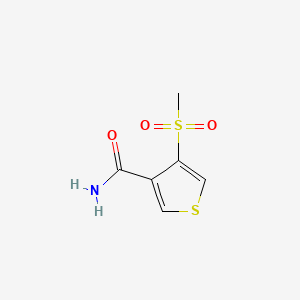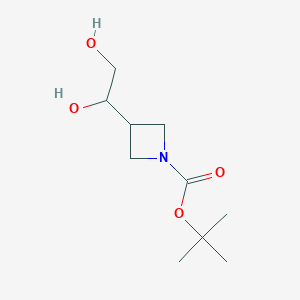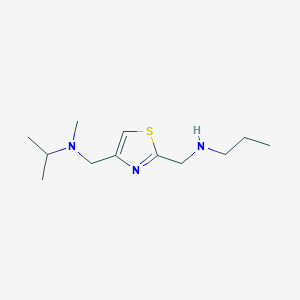
4-Methanesulfonylthiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methanesulfonylthiophene-3-carboxamide, also known by its IUPAC name 4-(methylsulfonyl)thiophene-3-carboxamide , is a chemical compound with the molecular formula C6H7NO3S2. Its molecular weight is approximately 205.26 g/mol . The compound features a thiophene ring substituted with a carboxamide group and a methylsulfonyl (CH3SO2) moiety.
Vorbereitungsmethoden
Synthetic Routes: The synthetic preparation of 4-Methanesulfonylthiophene-3-carboxamide involves the following steps:
Thiophene Derivatization: Start with thiophene as the precursor. Introduce the methylsulfonyl group at the desired position (usually the 4-position) using appropriate reagents and conditions.
Carboxamide Formation: Next, react the methylsulfonylthiophene with an amine (e.g., ammonia or an amine derivative) to form the carboxamide group.
Industrial Production Methods: While specific industrial production methods are not widely documented, the compound can be synthesized on a larger scale using similar principles as the laboratory synthesis. Optimization for yield, purity, and cost-effectiveness would be essential in an industrial setting.
Analyse Chemischer Reaktionen
4-Methanesulfonylthiophene-3-carboxamide can undergo various chemical reactions:
Oxidation: It may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the sulfonyl group can yield the corresponding sulfide.
Substitution: The carboxamide group can participate in substitution reactions. Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Major products formed from these reactions depend on the specific reaction conditions and substituents present.
Wissenschaftliche Forschungsanwendungen
4-Methanesulfonylthiophene-3-carboxamide finds applications in various scientific fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biological studies.
Industry: Used in the development of materials or specialty chemicals.
Wirkmechanismus
The exact mechanism of action for this compound remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate its precise effects.
Vergleich Mit ähnlichen Verbindungen
While no direct analogs are mentioned, researchers may compare 4-Methanesulfonylthiophene-3-carboxamide with related compounds based on their structural motifs and reactivity patterns.
Eigenschaften
Molekularformel |
C6H7NO3S2 |
|---|---|
Molekulargewicht |
205.3 g/mol |
IUPAC-Name |
4-methylsulfonylthiophene-3-carboxamide |
InChI |
InChI=1S/C6H7NO3S2/c1-12(9,10)5-3-11-2-4(5)6(7)8/h2-3H,1H3,(H2,7,8) |
InChI-Schlüssel |
REIQZKKFUXSTBI-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CSC=C1C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(4-Fluoro-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B13577693.png)


![4-[2-(1H-1,3-benzodiazol-2-ylsulfanyl)ethoxy]benzene-1-sulfonamide](/img/structure/B13577714.png)
![4-{[(Tert-butoxy)carbonyl]amino}-2-hydroxy-2-methylbutanoic acid](/img/structure/B13577717.png)


![4-(3-aminopropoxy)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]butanamide](/img/structure/B13577740.png)




